3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-6-17(7-12-20)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-4-16(2)5-10-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTGLZJRJTVXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Formation of the quinoline moiety: The pyrazole intermediate is then subjected to cyclization with an aniline derivative under acidic or basic conditions to form the quinoline ring.
Introduction of substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents, such as the nitro group, if present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents, organolithium compounds).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds within this class have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure of 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline suggests potential interactions with biological targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .
Neuropharmacological Effects
Research indicates that pyrazolo[4,3-c]quinolines can act on neurotransmitter systems, particularly as modulators of the GABA receptor and NMDA receptors. This compound may exhibit anxiolytic or sedative effects, which are valuable for treating anxiety disorders and related conditions . The affinity for these receptors positions it as a promising candidate for neuropharmacological research.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating various chronic inflammatory diseases. Studies have shown that pyrazoloquinolines can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models . This application could lead to the development of new therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.
Building Block for Drug Development
The unique structural features of 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline make it a valuable building block in synthetic organic chemistry. Its ability to undergo further transformations allows chemists to create diverse derivatives with tailored biological activities .
Functional Material Development
Beyond medicinal applications, this compound can be utilized in the development of functional materials such as organic light-emitting diodes (OLEDs) and sensors. The electronic properties of pyrazoloquinolines are being explored for their potential use in optoelectronic devices due to their favorable charge transport characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Target Compound: No direct activity data reported. However, structurally similar 8-fluoro-pyrazoloquinolines with ethoxy groups (e.g., ) are hypothesized to inhibit pro-inflammatory cytokines via indirect mechanisms.
- Compound 2i : Inhibits LPS-induced NO production (IC50 ~0.2 μM) and downregulates iNOS/COX-2 expression, comparable to the positive control 1400W.
- ELND006 : Selectively inhibits amyloid-beta production (IC50: 3 nM) over Notch, demonstrating substituent-driven target specificity.
Biological Activity
3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 371.4 g/mol. It features a unique structure comprising a pyrazole ring fused to a quinoline moiety, with substituents that enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20F2N3 |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 932329-27-6 |
The biological activity of 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is attributed to its ability to interact with various molecular targets in biological systems:
- Inhibition of Nitric Oxide Production : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The compound's structure allows for effective binding to these enzymes, inhibiting their activity and thus reducing inflammation .
- Anticancer Activity : The compound has demonstrated potential anticancer effects by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, it was found that compounds similar to 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline significantly inhibited NO production with an IC50 value comparable to established anti-inflammatory agents .
| Compound | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl) | TBD | Inhibition of iNOS and COX-2 |
| Control (1400 W) | 0.39 | iNOS inhibition |
Anticancer Activity
Research on similar compounds has indicated that they can inhibit the growth of various tumor cell lines. For instance, compounds were tested against B16 murine melanoma and showed significant cytotoxic effects . The mechanism involved apoptosis induction through modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand how structural modifications influence biological activity. Key findings include:
- Substituent Positioning : The position of substituents on the phenyl rings significantly affects both potency and selectivity for biological targets.
- Electronic Effects : Electron-donating groups enhance inhibitory activity against iNOS, while steric hindrance can reduce efficacy .
Case Studies
Several studies have been conducted on related compounds within the pyrazolo[4,3-c]quinoline class:
- Anti-inflammatory Study : A derivative exhibited an IC50 value of 0.39 μM against NO production in RAW 264.7 cells, demonstrating significant anti-inflammatory potential comparable to traditional inhibitors .
- Anticancer Evaluation : Compounds were tested against several cancer cell lines, revealing moderate to high anticancer activity with IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions starting with substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution with ethoxyphenyl and p-tolyl groups under basic conditions. Optimization may include:
- Catalyst screening : Use of Pd-based catalysts for cross-coupling reactions to improve yield .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) to minimize side products .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopic techniques : IR spectroscopy to confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹).
- Single-crystal X-ray diffraction : Resolves stereochemistry and packing modes, with SHELXL refinement for accuracy .
Advanced Research Questions
Q. What experimental strategies are recommended to analyze structure-activity relationships (SAR) for pyrazolo[4,3-c]quinoline derivatives in pharmacological contexts?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified ethoxyphenyl or p-tolyl groups to assess steric/electronic effects. For example, replacing the 4-ethoxy group with a 4-fluorophenyl enhances β-glucuronidase inhibition .
- QSAR modeling : Use computational tools (e.g., CoMFA, Schrödinger Suite) to correlate molecular descriptors (logP, polar surface area) with bioactivity. Evidence from anti-inflammatory studies shows that electron-withdrawing groups (e.g., -CF₃) improve NO inhibition .
- Data table :
| Substituent Position | Group | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 3- position | -NH₂ | 0.12 (βG inhibition) |
| 8- position | -F | 1.8 (NO inhibition) |
| 4- position | -OEt | 2.5 (iNOS suppression) |
| Source: . |
Q. How can conflicting data on the anti-inflammatory vs. cytotoxic effects of this compound be resolved?
- Methodological Answer :
- Dose-response profiling : Conduct MTT assays on RAW 264.7 macrophages to differentiate therapeutic (NO inhibition) vs. cytotoxic ranges. For example, 2i (a derivative) showed NO inhibition at 10 μM but cytotoxicity >50 μM .
- Mechanistic studies : Use Western blotting to quantify iNOS/COX-2 expression and apoptosis markers (e.g., caspase-3). Discordant results may arise from cell-type-specific toxicity thresholds .
- In vivo validation : Administer the compound in murine models (e.g., LPS-induced inflammation) with histopathological analysis to confirm safety margins .
Q. What approaches are suitable for studying pH-dependent enzyme inhibition mechanisms, as seen in β-glucuronidase inhibition?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays at varying pH (5.0–8.0) to monitor and . Compound 42 (a derivative) showed reduced inhibition at pH 5.0 due to protonation of active-site residues .
- Molecular docking : Use AutoDock Vina to simulate binding interactions at different pH levels. The 4-fluorophenyl group forms hydrogen bonds with His-386 in βG at neutral pH .
- Surface plasmon resonance (SPR) : Measure real-time binding affinity changes under pH-controlled buffer conditions.
Q. How can researchers address low solubility or bioavailability challenges during preclinical testing?
- Methodological Answer :
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) at the 3-amino position to improve intestinal absorption .
- Pharmacokinetic studies : Conduct LC-MS/MS plasma profiling in rodent models to quantify bioavailability and half-life.
Data Contradiction Analysis
Q. How should discrepancies in reported bioactivity between similar pyrazoloquinoline derivatives be investigated?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies for consistent assay conditions (e.g., cell lines, LPS concentrations). For example, NO inhibition potency varies between RAW 264.7 and THP-1 cells .
- Crystallographic evidence : Resolve structural differences (e.g., tautomerism in pyrazole rings) using X-ray data, as conformational changes alter binding affinity .
- Replication studies : Synthesize disputed analogs independently and retest under standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
